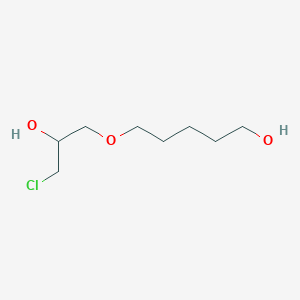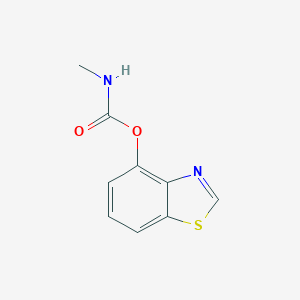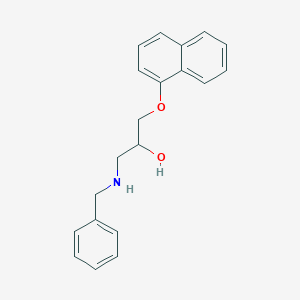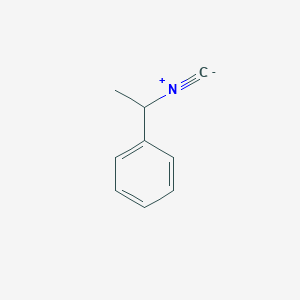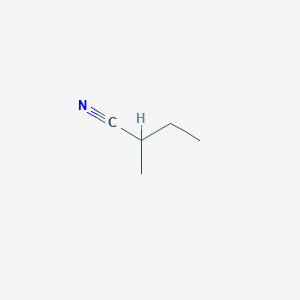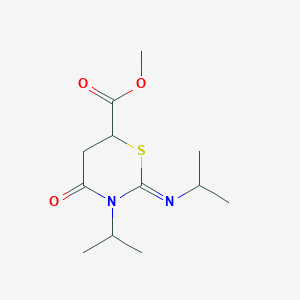
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazinane derivative that has been synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Effets Biochimiques Et Physiologiques
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. It has also been found to exhibit significant anticancer activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate in lab experiments is its broad-spectrum antimicrobial and antifungal activities. It has also been found to exhibit significant anticancer activity, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for the research and development of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate. One potential direction is the development of new antimicrobial and antifungal drugs based on this compound. Another potential direction is the development of new anticancer drugs that target specific cancer cell lines. Additionally, the use of this compound as a fluorescent probe for the detection and imaging of metal ions could also be further explored.
Méthodes De Synthèse
The synthesis of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate involves a multistep process that starts with the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride. This reaction yields 2-(2-oxo-2-(2-oxo-2-phenylethyl)ethylamino)benzothiazole, which is further reacted with methyl chloroformate to produce Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate.
Applications De Recherche Scientifique
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential as a fluorescent probe for the detection and imaging of metal ions.
Propriétés
Numéro CAS |
16238-43-0 |
|---|---|
Nom du produit |
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate |
Formule moléculaire |
C12H20N2O3S |
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C12H20N2O3S/c1-7(2)13-12-14(8(3)4)10(15)6-9(18-12)11(16)17-5/h7-9H,6H2,1-5H3 |
Clé InChI |
SHEQKUOGXMANDG-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |
SMILES canonique |
CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |
Synonymes |
Tetrahydro-3-isopropyl-2-(isopropylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



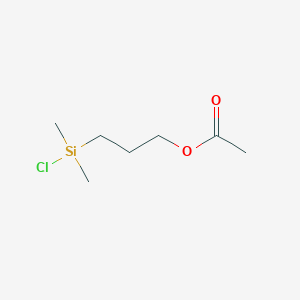
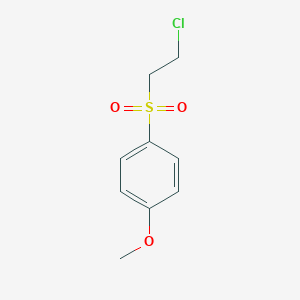


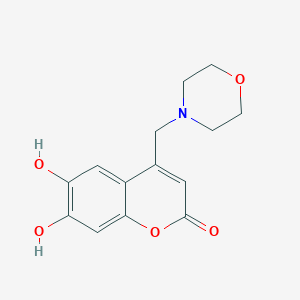
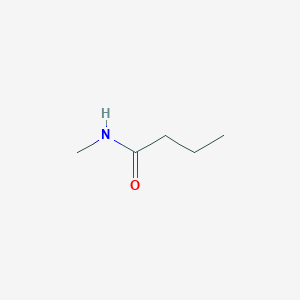

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
